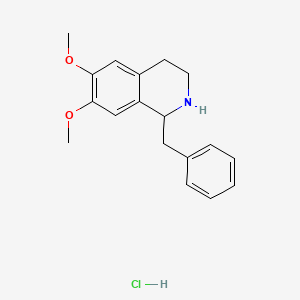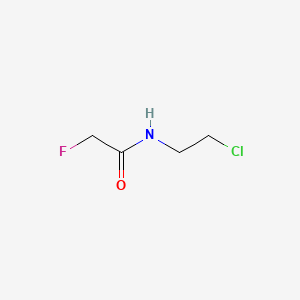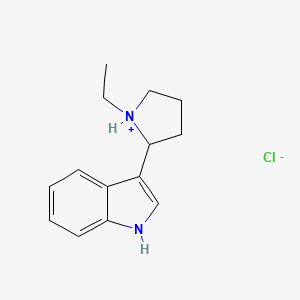
1,3,5-Triazine-2,4-diamine, 6,6'-(2-methyl-1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) is a heterocyclic organic compound with the molecular formula C10H16N10 and a molecular weight of 276.30104 g/mol . This compound is known for its unique structure, which consists of two 1,3,5-triazine rings connected by a 2-methylpropane-1,3-diyl bridge. It is also referred to by its CAS number 21402-12-0 .
Méthodes De Préparation
The synthesis of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 2-methylpropane-1,3-diamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Applications De Recherche Scientifique
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds, such as:
6,6’-(2,2-Dimethylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with an additional methyl group on the propane bridge, which may affect its chemical and biological properties.
6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with different substituents on the triazine rings, leading to variations in its reactivity and applications.
The uniqueness of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
21402-12-0 |
|---|---|
Formule moléculaire |
C10H16N10 |
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
6-[3-(4,6-diamino-1,3,5-triazin-2-yl)-2-methylpropyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c1-4(2-5-15-7(11)19-8(12)16-5)3-6-17-9(13)20-10(14)18-6/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
Clé InChI |
BZCCQQSAVSKZCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)






